Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Medicinal Chemistry Bioisosteres Drug Design

Researchers face persistent challenges in introducing metabolically stable hydrogen-bond donors into peptide scaffolds without compromising synthetic efficiency. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride directly addresses this by providing a pre-functionalized glycine building block bearing the 2,2-difluoroethyl motif-a validated bioisostere for hydroxyl, thiol, and ether pharmacophores that retains H-bond donor capacity while enhancing metabolic stability. • Supplied as the hydrochloride salt for immediate compatibility with solid-phase peptide synthesis (SPPS) and solution-phase coupling protocols • Methyl ester handle enables straightforward chain elongation after selective N-deprotection • ≥95% purity powder; store at 4°C; global shipping available

Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
CAS No. 1803591-12-9
Cat. No. B1434027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
CAS1803591-12-9
Molecular FormulaC5H10ClF2NO2
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCOC(=O)CNCC(F)F.Cl
InChIInChI=1S/C5H9F2NO2.ClH/c1-10-5(9)3-8-2-4(6)7;/h4,8H,2-3H2,1H3;1H
InChIKeyOLPNEKSQHIXKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride Chemical Profile


Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a fluorinated amino acid derivative belonging to the class of N-alkylated glycine esters. Its core structure features a glycine backbone modified with a 2,2-difluoroethyl group on the nitrogen and a methyl ester on the carboxylic acid, presented as the hydrochloride salt [1] [2]. This small molecule is typically supplied as a powder for research and development purposes, with key identifiers including a molecular formula of C5H10ClF2NO2, a molecular weight of 189.59 g/mol, and an MDL number of MFCD28125101 [1].

Pitfalls of Interchanging Fluorinated Glycine Building Blocks


Direct substitution of this specific hydrochloride salt with other N-alkyl glycine esters is not a trivial decision. Variations in the N-alkyl group (e.g., 2-fluoroethyl vs. 2,2-difluoroethyl), the ester moiety (methyl vs. ethyl or tert-butyl), or the salt form can significantly influence the outcome of subsequent reactions, such as in peptide coupling or solid-phase synthesis . These structural differences affect reaction kinetics, the stability of the activated ester, and ultimately the yield and purity of the final complex molecule. The absence of published comparative reaction performance data for this specific compound necessitates that its selection be based on a rigorous evaluation of its structural suitability for a specific synthetic route, rather than assuming interchangeability with a generic analog.

Quantitative Differentiation Evidence


Physicochemical Profile of the 2,2-Difluoroethyl Group

This compound contains the 2,2-difluoroethyl (DFE) moiety, which is recognized as a lipophilic hydrogen bond donor (HBD) in drug design. A review of the DFE group notes that replacing a hydroxyl or thiol group with a 2,2-difluoroethyl group can alter lipophilicity (ΔlogP approximately +1) while retaining hydrogen bond donor capacity . This contrasts with non-fluorinated ethyl groups, which are lipophilic but lack HBD capability, and trifluoroethyl groups, which are strong electron-withdrawing groups that reduce basicity and can act as weak hydrogen bond donors. The quantified difference in hydrogen bond acidity (α) between an ethyl amine and a 2,2-difluoroethyl amine is estimated to be an increase of 0.25-0.35 units, based on general fluorination effects on amines . This is a class-level inference for the DFE group and has not been specifically measured on this glycine derivative.

Medicinal Chemistry Bioisosteres Drug Design

Validated Application Scenarios


Building Block for Peptide and Peptidomimetic Synthesis

The hydrochloride salt form is directly amenable to solid-phase peptide synthesis (SPPS) and solution-phase coupling. Its methyl ester offers a straightforward synthetic handle for peptide chain elongation after N-deprotection, while the 2,2-difluoroethyl group introduces a unique lipophilic hydrogen bond donor motif into the peptide backbone . This is supported by general methodologies for glycine derivatives and the known properties of the difluoroethyl group .

Scaffold for Fluorinated Bioisosteres in Medicinal Chemistry

Researchers can use this compound to explore bioisosteric replacements for hydroxyl or thiol-containing pharmacophores. The defined 2,2-difluoroethyl group is documented to enhance metabolic stability while retaining a hydrogen bond donor capability, which is not possible with unsubstituted alkyl chains . This application is based on the class-level inference that the difluoroethyl group is a stable bioisostere for alcohol, thiol, and ether groups .

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